5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C15H12BrClO2 and a molecular weight of 339.62 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride is defined by its molecular formula, C15H12BrClO2 . The exact arrangement of these atoms and bonds would be best visualized using a molecular structure diagram, which is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride are not detailed in the search results. It’s worth noting that the compound is used in proteomics research , which may involve various chemical reactions depending on the specific research context.Scientific Research Applications
Antipsychotic Agent Development
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride has been utilized in the synthesis of potential antipsychotic agents. Researchers synthesized a series of compounds by reacting corresponding benzoyl chlorides with specific amides, where 5-bromo-2,3-dimethoxybenzoic acid played a crucial role. These compounds showed potent inhibitory properties against [3H]spiperone binding in rat striatal membranes, indicating their potential as dopamine D-2 receptor inhibitors. This research suggests the utility of such compounds in investigating dopamine-related neurological disorders (Högberg, Ström, Hall, & Ögren, 1990).
Synthesis of Anti-Cancer Drugs
Another application involves the synthesis of key intermediates for anti-cancer drugs inhibiting thymidylate synthase. A study described the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a crucial intermediate in this context. The process involved various chemical reactions starting from specific amino acids and leading to the desired quinazoline compound. This research highlights the role of bromo-substituted compounds in developing anti-cancer therapeutics (Cao Sheng-li, 2004).
Photo-Bromination and Photodynamic Therapy
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride is also significant in photo-bromination reactions and photodynamic therapy applications. A study illustrated the use of this compound in the photo-bromination of carbohydrate derivatives, leading to the formation of specific bromoderivatives. Such reactions are pivotal in synthesizing compounds with potential therapeutic applications. Additionally, the compound was mentioned in the context of synthesizing new zinc phthalocyanines with high singlet oxygen quantum yield, showcasing its utility in photodynamic therapy for cancer treatment (Ferrier & Tyler, 1980; Pişkin, Canpolat, & Öztürk, 2020).
Future Directions
properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXUNXUYAUHVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224386 | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride | |
CAS RN |
1160250-99-6 | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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